molecular formula C19H20N2O B2690683 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one CAS No. 338414-84-9

3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2690683
CAS No.: 338414-84-9
M. Wt: 292.382
InChI Key: CSOFPHMQDXBMFW-CZIZESTLSA-N
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Description

3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with the molecular formula C18H20N2O. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3,4-dimethylaniline with isatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .

Scientific Research Applications

3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
  • 3-[(3,4-dimethylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one
  • 3-[(3,4-dimethylphenyl)imino]-1-ethyl-1,3-dihydro-2H-indol-2-one

Uniqueness

3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)imino-1-propan-2-ylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-12(2)21-17-8-6-5-7-16(17)18(19(21)22)20-15-10-9-13(3)14(4)11-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOFPHMQDXBMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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